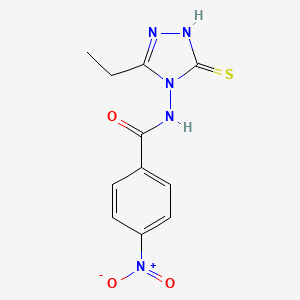![molecular formula C21H19NO5S2 B15283965 Methyl 2-anilino-4-methyl-5-[4-(methylsulfonyl)benzoyl]-3-thiophenecarboxylate](/img/structure/B15283965.png)
Methyl 2-anilino-4-methyl-5-[4-(methylsulfonyl)benzoyl]-3-thiophenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-anilino-4-methyl-5-[4-(methylsulfonyl)benzoyl]-3-thiophenecarboxylate is a complex organic compound with a unique structure that includes an aniline group, a methylsulfonyl benzoyl group, and a thiophene carboxylate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-anilino-4-methyl-5-[4-(methylsulfonyl)benzoyl]-3-thiophenecarboxylate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of aniline derivatives with thiophene carboxylates under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-anilino-4-methyl-5-[4-(methylsulfonyl)benzoyl]-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions can vary widely depending on the desired outcome, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of products depending on the nature of the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Methyl 2-anilino-4-methyl-5-[4-(methylsulfonyl)benzoyl]-3-thiophenecarboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Methyl 2-anilino-4-methyl-5-[4-(methylsulfonyl)benzoyl]-3-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-anilino-5-(4-methoxybenzoyl)-4-methyl-3-thiophenecarboxylate: Similar structure but with a methoxy group instead of a methylsulfonyl group.
Methyl 2-anilino-4-methyl-5-(4-chlorobenzoyl)-3-thiophenecarboxylate: Similar structure but with a chloro group instead of a methylsulfonyl group.
Uniqueness
Methyl 2-anilino-4-methyl-5-[4-(methylsulfonyl)benzoyl]-3-thiophenecarboxylate is unique due to the presence of the methylsulfonyl group, which can impart specific chemical and biological properties. This uniqueness can make it particularly valuable in certain applications where these properties are desired.
Eigenschaften
Molekularformel |
C21H19NO5S2 |
|---|---|
Molekulargewicht |
429.5 g/mol |
IUPAC-Name |
methyl 2-anilino-4-methyl-5-(4-methylsulfonylbenzoyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C21H19NO5S2/c1-13-17(21(24)27-2)20(22-15-7-5-4-6-8-15)28-19(13)18(23)14-9-11-16(12-10-14)29(3,25)26/h4-12,22H,1-3H3 |
InChI-Schlüssel |
PZTOEWUOSWQNIC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC(=C1C(=O)OC)NC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


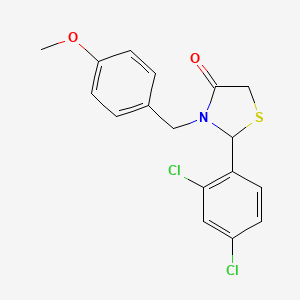

![2-(acetyloxy)-4-[(2-{4-chloro-3-nitrophenyl}-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B15283903.png)
![2-[(2-oxo-2-phenylethyl)sulfanyl]-7-(tetrahydro-2-furanylmethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B15283909.png)
![(4-tert-butylphenyl)-(9-oxa-2,4,11,18-tetrazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),3(8),4,6,10,12,14,16-octaen-2-yl)methanone](/img/structure/B15283913.png)
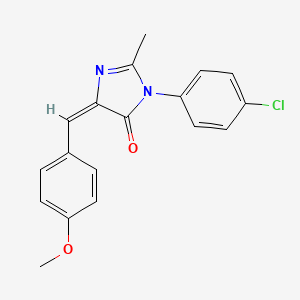
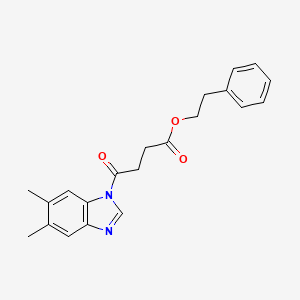
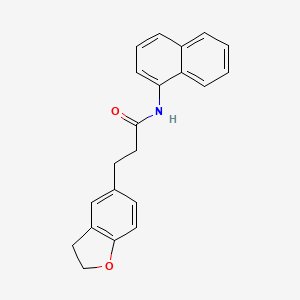
![1-Nitro-2-({[(1-phenylcyclopentyl)methyl]amino}carbonyl)benzene](/img/structure/B15283934.png)
![6-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-9-methylpyrido[2,3-b][1,5]benzoxazepin-5(6H)-one](/img/structure/B15283935.png)
![7-(4-fluorobenzoyl)-6-hydroxy-3-methyl-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B15283942.png)
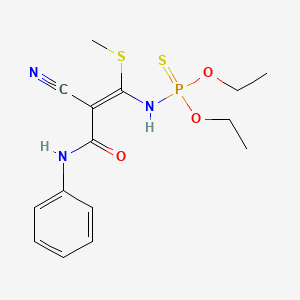
![1-[3-(diethylamino)propyl]-3-hydroxy-4-(3-methoxybenzoyl)-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15283957.png)
